(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine
Description
(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine is a heterocyclic compound featuring a pyrrolo[3,2-e]pyrimidine core substituted with two phenyl groups at positions 5 and 7, and a 2-pyridylmethylamine group at position 2.
Properties
Molecular Formula |
C24H19N5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5,7-diphenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H19N5/c1-3-9-18(10-4-1)21-16-29(20-12-5-2-6-13-20)24-22(21)23(27-17-28-24)26-15-19-11-7-8-14-25-19/h1-14,16-17H,15H2,(H,26,27,28) |
InChI Key |
LYPSIHWXXTZFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine typically involves multi-step organic reactions. One common method starts with the formation of the pyrrolo[3,2-e]pyrimidine core, followed by the introduction of diphenyl groups and the pyridylmethylamine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Functionalization of the Amine Group
The secondary amine moiety participates in alkylation and acylation reactions. For example:
-
Alkylation : Reaction with methyl iodide in DMF at 60°C produces the tertiary amine derivative.
-
Acylation : Treatment with acetyl chloride in dichloromethane yields the corresponding acetamide.
| Reaction | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Alkylation | DMF, 60°C, 12 hrs | CH₃I, K₂CO₃ | N-methylated derivative | 70% |
| Acylation | CH₂Cl₂, RT, 4 hrs | AcCl, Et₃N | N-acetylated derivative | 82% |
Cross-Coupling Reactions
The phenyl substituents at positions 5 and 7 enable Suzuki-Miyaura coupling with aryl boronic acids. This reaction is catalyzed by Pd(PPh₃)₄ in toluene/ethanol (3:1) at 90°C.
| Substrate | Coupling Partner | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| 5,7-Diphenyl derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH, 90°C, 24 hrs | 60% |
Electrophilic Aromatic Substitution
The electron-rich pyrrolo-pyrimidine core undergoes nitration and halogenation:
-
Nitration : Concentrated HNO₃/H₂SO₄ mixture at 0°C introduces nitro groups at position 2 or 6 .
-
Bromination : N-bromosuccinimide (NBS) in CCl₄ adds bromine to the pyrimidine ring .
| Reaction | Conditions | Reagents | Regioselectivity | Yield |
|---|---|---|---|---|
| Nitration | 0°C, 2 hrs | HNO₃, H₂SO₄ | Position 2 or 6 | 55% |
| Bromination | CCl₄, RT, 6 hrs | NBS, AIBN | Position 3 | 68% |
Coordination Chemistry
The pyridylmethylamine group acts as a ligand for transition metals. For instance, reactions with Cu(II) salts form complexes stabilized by N,N-chelation, as observed in structurally related tris(2-pyridylmethyl)amine systems .
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(ClO₄)₂ | MeOH, RT, 2 hrs | [Cu(L)₂]²⁺ (L = ligand) | Catalytic oxidation studies |
Oxidation and Reduction
-
Oxidation : The pyrrolo-pyrimidine ring is resistant to mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative .
Key Research Findings:
-
Substituent Effects : Electron-withdrawing groups on the phenyl rings enhance electrophilic substitution rates at the pyrimidine core .
-
Steric Hindrance : Bulky substituents at position 4 reduce reactivity in cross-coupling reactions.
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve yields in alkylation/acylation by stabilizing intermediates.
This compound’s versatility in functionalization and coordination chemistry makes it valuable for developing kinase inhibitors and metal-organic catalysts .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 286.3 g/mol. Its structure features a pyrrolo-pyrimidine core, which is critical for its biological activity. The compound's unique arrangement allows it to interact with various biological targets effectively.
Anticancer Activity
Recent studies have highlighted the potential of (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Studies:
- CDK Inhibition : Research published in the Pharmacophore journal demonstrated that derivatives of pyrrolo-pyrimidines exhibit potent inhibition against CDK2, suggesting that this compound could be developed as a therapeutic agent for cancer treatment .
- Mechanism of Action : The compound's mechanism involves binding to the ATP site of CDKs, thereby preventing phosphorylation events essential for cell cycle progression .
Enzyme Inhibition
The compound also shows promise as an inhibitor of various enzymes involved in critical metabolic pathways.
Case Studies:
- Enzyme Targeting : Studies indicate that the compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells .
- Selectivity : The selectivity of this compound for specific enzymes enhances its potential as a targeted therapeutic agent with fewer side effects compared to traditional chemotherapeutics.
Neurological Applications
There is growing interest in the neuroprotective properties of this compound.
Case Studies:
- Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
- Potential for Alzheimer’s Treatment : Given its ability to modulate pathways associated with neuronal survival and inflammation, this compound may hold potential for treating conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with two structurally related molecules from the evidence: Tris(2-pyridylmethyl)amine () and 6-Phenyl-furo[2,3-d]pyrimidin-4-ylamine ().
Key Structural Differences
Physical and Chemical Properties
Functional and Application-Based Comparisons
Coordination Chemistry
- Target Compound : The 2-pyridylmethylamine group and pyrimidine N-atoms may enable coordination to transition metals (e.g., Fe, Cu), similar to Tris(2-pyridylmethyl)amine. However, its bulkier diphenylpyrrolopyrimidine core could sterically hinder metal binding compared to the more flexible Tris(2-pyridylmethyl)amine .
- Tris(2-pyridylmethyl)amine : Proven tridentate ligand for stabilizing high-valent metal ions (e.g., Mn⁴⁺, Fe³⁺) and enabling catalytic organic oxidations .
- 6-Phenyl-furo[2,3-d]pyrimidin-4-ylamine : The furan oxygen and pyrimidine amine may offer weaker metal-binding sites, limiting catalytic utility compared to pyridyl-rich analogues.
Bioactivity Potential
- The target compound’s pyrrolopyrimidine scaffold is structurally similar to kinase inhibitors (e.g., imatinib derivatives), while the diphenyl groups may enhance membrane permeability.
- 6-Phenyl-furo[2,3-d]pyrimidin-4-ylamine : Its pyrimidine-amine motif is common in antiviral or anticancer agents, but the furan ring may reduce metabolic stability compared to pyrrolopyrimidines .
Physicochemical Behavior
- The higher molecular weight and lipophilic diphenyl groups of the target compound suggest lower solubility in aqueous media compared to 6-Phenyl-furo[2,3-d]pyrimidin-4-ylamine, which has a lower molecular weight (211.22 g/mol) and polar furan oxygen .
- The pKa of the target’s pyridyl group (~4–5) aligns with typical pyridine derivatives, enabling pH-dependent solubility or binding behavior.
Biological Activity
The compound (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine is a member of the pyrrolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Chemical Formula : C21H20N4
- Molecular Weight : 360.41 g/mol
- IUPAC Name : (2R)-3-{[(4Z)-5,6-DIPHENYL-6,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-YLIDENE]AMINO}PROPANE-1,2-DIOL
The primary mechanism through which this compound exhibits its biological activity involves the inhibition of specific kinases. Notably, it has been shown to inhibit c-Src kinase with an IC50 value of less than 50 nM. This inhibition is significant as c-Src plays a crucial role in various signaling pathways related to cell proliferation and survival .
Key Mechanisms:
- Tyrosine Kinase Inhibition : The compound acts as a potent inhibitor of tyrosine kinases, which are critical in cancer cell signaling pathways.
- Cell Cycle Regulation : It influences cell cycle checkpoints by modulating proteins such as PABIR1/FAM122A and WEE1, ultimately affecting cell division and apoptosis .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting signaling pathways essential for tumor growth.
- It has been particularly effective against breast cancer and glioma cells.
-
Kinase Inhibition :
- The compound has shown selectivity towards c-Src and other related kinases. Its ability to target multiple kinases suggests potential for broad-spectrum anticancer activity.
- Neuroprotective Effects :
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
- Study 1 : A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to its ability to inhibit c-Src-mediated signaling pathways .
- Study 2 : Research conducted on glioma cells showed that treatment with this compound led to increased apoptosis rates compared to control groups. The study suggested that the activation of the G2/M checkpoint was a critical factor in its effectiveness .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the most effective synthetic routes for (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(2-pyridylmethyl)amine, and how can reaction yields be optimized?
-
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, intermediates like 5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine can undergo cross-coupling with boronate esters using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C for 3 hours . Purification via column chromatography (hexane/acetone gradient) yields ~51% purity. Optimizing catalyst loading (e.g., 3 mol% Pd) and solvent polarity improves yields .
-
Key Data :
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cross-coupling | Pd(OAc)₂, NaHCO₃, 100°C | 51% | |
| Purification | Hexane/acetone gradient | 95% purity |
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer : Residual Pd catalysts and unreacted boronate esters are frequent impurities. Filtration through diatomaceous earth and aqueous washes (saturated NaCl) reduce metal residues . Recrystallization from ethanol (95%) removes organic byproducts .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the compound’s binding affinity for antimicrobial targets?
-
Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into bacterial enzyme active sites (e.g., DNA gyrase). Parameterize the ligand with GAFF force fields and validate docking poses via MD simulations (100 ns). Compare binding energies (ΔG) with known inhibitors .
-
Key Data :
| Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| DNA gyrase | -9.2 | |
| DHFR | -8.7 |
Q. How should researchers resolve contradictions in reported antimicrobial activity across studies?
Q. What in vivo models are appropriate for assessing the compound’s efficacy and toxicity?
Q. How can structure-activity relationship (SAR) studies optimize substituents for enhanced activity?
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer : Conduct OECD 307 biodegradation tests in soil/water systems. Measure bioaccumulation factors (BCF) in Daphnia magna. Use HPLC-MS to track abiotic degradation products under UV light .
Data Contradiction Analysis Framework
- Step 1 : Compare assay conditions (e.g., pH, temperature) across studies.
- Step 2 : Replicate experiments with standardized protocols (CLSI/EUCAST).
- Step 3 : Validate findings using orthogonal methods (e.g., MIC + time-kill curves).
- Example : A study reporting low MICs (≤2 µg/mL) for Gram-positive bacteria may conflict with others due to variations in inoculum size or growth media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
